molecular formula C6H4Cl2N2O2 B8752515 2,6-Dichloro-5-methoxypyrimidine-4-carbaldehyde

2,6-Dichloro-5-methoxypyrimidine-4-carbaldehyde

Cat. No. B8752515
M. Wt: 207.01 g/mol
InChI Key: OFOSNAUBFUBOPC-UHFFFAOYSA-N
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Patent
US08877925B2

Procedure details

A solution of 2,6-dichloro-5-methoxy-4-vinyl pyrimidine (6.64 g, 32.5 mmol, prepared by Example 2), in methanol:dichloromethane (1:4, 300 mL), was cooled to −78° C. in a dry ice/acetone bath. Ozone was bubbled into the reaction until the starting material was no longer present according to thin layer chromatography (TLC). Dimethyl sulfide (6 mL) was added. The mixture was concentrated on a rotary evaporator at 0° C. to remove the dichloromethane. This provided an unpurified material comprising the title compound. The title compound was not isolated from the unpurified material.
Quantity
6.64 g
Type
reactant
Reaction Step One
Name
methanol dichloromethane
Quantity
300 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([CH:8]=C)[C:5]([O:10][CH3:11])=[C:4]([Cl:12])[N:3]=1.C[OH:14].ClCCl>>[Cl:1][C:2]1[N:7]=[C:6]([CH:8]=[O:14])[C:5]([O:10][CH3:11])=[C:4]([Cl:12])[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
6.64 g
Type
reactant
Smiles
ClC1=NC(=C(C(=N1)C=C)OC)Cl
Name
methanol dichloromethane
Quantity
300 mL
Type
reactant
Smiles
CO.ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Ozone was bubbled into the reaction until the starting material
ADDITION
Type
ADDITION
Details
Dimethyl sulfide (6 mL) was added
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated on a rotary evaporator at 0° C.
CUSTOM
Type
CUSTOM
Details
to remove the dichloromethane
CUSTOM
Type
CUSTOM
Details
This provided an unpurified material

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=C(C(=N1)C=O)OC)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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